molecular formula C13H16FNO4 B596529 (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid CAS No. 1228542-64-0

(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid

Cat. No.: B596529
CAS No.: 1228542-64-0
M. Wt: 269.272
InChI Key: NFQRQSVOVPAJFK-ZDUSSCGKSA-N
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Description

(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral amino acid or its derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using reagents like 3-fluorobenzyl bromide and a suitable base.

    Final Product Formation: The final product is obtained after purification, typically through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the fluorophenyl group or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under mild conditions, revealing the free amine, which can then participate in various biochemical pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Tert-butoxycarbonylamino)-2-phenylacetic acid: Lacks the fluorine atom, which may result in different reactivity and binding properties.

    (S)-2-(Tert-butoxycarbonylamino)-2-(4-fluorophenyl)acetic acid: The fluorine atom is positioned differently, potentially altering its chemical behavior.

    (S)-2-(Tert-butoxycarbonylamino)-2-(3-chlorophenyl)acetic acid: Substitution of fluorine with chlorine can significantly change the compound’s reactivity and applications.

Uniqueness

The presence of the fluorophenyl group in (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications .

Biological Activity

(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid, commonly referred to as Boc-(S)-2-amino-2-(3-fluorophenyl)acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₃H₁₆FNO₄
  • Molecular Weight : 269.27 g/mol
  • CAS Number : 1236349-77-1
  • Solubility : Moderately soluble in various solvents; solubility reported at 0.0191 mg/ml in water.
  • Log P (octanol-water partition coefficient) : Approximately 2.33, indicating moderate lipophilicity .

Biological Activity

The biological activity of this compound is primarily influenced by its structural features, particularly the presence of the fluorinated phenyl group. Fluorinated compounds are known to enhance metabolic stability and bioactivity due to their unique electronic properties.

The compound's mechanism of action is linked to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Studies have shown that fluorinated amino acids can act as inhibitors of certain enzymes, which may lead to therapeutic applications in treating diseases such as cancer and metabolic disorders.

Case Studies

  • Anticancer Activity : Research has indicated that compounds similar to this compound exhibit anticancer properties through the inhibition of protein synthesis pathways. For example, a study demonstrated that fluorinated amino acids could inhibit the growth of certain cancer cell lines by interfering with mTOR signaling pathways .
  • Enzyme Inhibition : A detailed investigation into the compound's interaction with cytochrome P450 enzymes revealed that it acts as a selective inhibitor for CYP2C19. This property suggests potential applications in drug metabolism modulation and personalized medicine .
  • Synthesis and Characterization : The synthesis of this compound has been documented extensively, showcasing methods that yield high purity and yield. The compound has been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and stability under physiological conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibits protein synthesis in cancer cell lines
Enzyme InhibitionSelective inhibitor for CYP2C19
Metabolic StabilityEnhanced stability due to fluorination
PropertyValue
Molecular Weight269.27 g/mol
Log P2.33
Solubility0.0191 mg/ml
Boiling PointNot available

Properties

IUPAC Name

(2S)-2-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSUXJZKOGWPGP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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